Methyl 2-[6-ethoxy-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of aminothiazole Schiff base ligands, which are similar to MEBT, involves reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde . The ligands are then characterized through various analytical, physical, and spectroscopic methods .Scientific Research Applications
Crystal Structure and Synthesis
- The crystal structure of related compounds, such as azilsartan methyl ester ethyl acetate, reveals insights into the conformational dynamics and molecular interactions within the crystal lattice. This information is crucial for understanding the compound's chemical behavior and potential modifications for enhanced activity or stability (Zhengyi Li et al., 2015).
Production of Derivatives and Biological Activity
- Phenylacetic acid derivatives and other related compounds have been isolated from cultures of Curvularia lunata. These derivatives exhibit various biological activities, including antimicrobial properties, highlighting the potential of methyl 2-[6-ethoxy-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate derivatives in pharmaceutical applications (Gouri B. Varma et al., 2006).
Synthesis of Novel Derivatives
- Innovative synthetic routes have been developed to produce ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, showcasing the versatility of benzothiazole derivatives in synthesizing a wide range of heterocyclic compounds with potential therapeutic applications (H. M. Mohamed, 2014).
Aldose Reductase Inhibitors
- A series of iminothiazolidin-4-one acetate derivatives, including methyl[4-oxo-2-(substituted benzoylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetate derivatives, were synthesized and evaluated as aldose reductase inhibitors. These compounds have shown promise in treating diabetic complications, demonstrating the pharmaceutical relevance of benzothiazole derivatives (Sher Ali et al., 2012).
Green Synthesis Approaches
- Efficient green synthesis methods have been developed for producing functionalized thiazol-2(3H)-imines, including compounds structurally related to methyl 2-[6-ethoxy-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate. These methods emphasize the importance of sustainable chemistry practices in the synthesis of complex organic molecules (A. Shahvelayati et al., 2017).
properties
IUPAC Name |
methyl 2-[6-ethoxy-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-3-26-15-9-10-16-17(12-15)27-20(22(16)13-19(24)25-2)21-18(23)11-14-7-5-4-6-8-14/h4-10,12H,3,11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJBUPQORWGPCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)CC3=CC=CC=C3)S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.